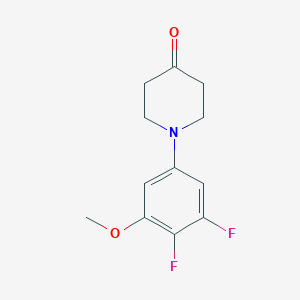

1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one

Descripción

Propiedades

Fórmula molecular |

C12H13F2NO2 |

|---|---|

Peso molecular |

241.23 g/mol |

Nombre IUPAC |

1-(3,4-difluoro-5-methoxyphenyl)piperidin-4-one |

InChI |

InChI=1S/C12H13F2NO2/c1-17-11-7-8(6-10(13)12(11)14)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3 |

Clave InChI |

QNXHYGOPFQSTKF-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)F |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy for 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one

The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one typically involves:

- Formation of the piperidin-4-one ring system.

- Introduction of the 3,4-difluoro-5-methoxyphenyl substituent at the nitrogen (N-1) position.

- Purification and characterization of the final product.

The key challenge lies in the selective functionalization of the piperidin-4-one at the nitrogen with a substituted phenyl group bearing fluorine and methoxy substituents.

Preparation Methods

Starting Materials and Key Intermediates

- 3,4-Difluoro-5-methoxyaniline or corresponding substituted phenyl halides are common starting points for the aryl moiety.

- Piperidin-4-one or its derivatives serve as the core heterocyclic scaffold.

- Redox and condensation reactions are employed to assemble the target molecule.

Synthetic Routes

Reductive Amination Approach

One effective method involves reductive amination of piperidin-4-one with 3,4-difluoro-5-methoxybenzaldehyde, followed by reduction to yield the N-aryl piperidin-4-one.

- Step 1: Condensation of piperidin-4-one with 3,4-difluoro-5-methoxybenzaldehyde to form an imine intermediate.

- Step 2: Reduction of the imine using a suitable reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to afford 1-(3,4-difluoro-5-methoxyphenyl)piperidin-4-one.

This method benefits from mild conditions and good yields, with minimal side reactions.

N-Arylation via Nucleophilic Substitution

Alternatively, direct N-arylation of piperidin-4-one with aryl halides bearing the 3,4-difluoro-5-methoxy substituents can be performed under:

- Transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination).

- Base-mediated nucleophilic aromatic substitution when activated halides are used.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Multi-step Redox and Functional Group Transformations

According to a patent (CN109180564B), a series of redox reactions starting from 3,3-difluoro-4-hydroxy-5-esterylpiperidine derivatives can be employed to prepare fluorinated piperidine derivatives, which can be adapted to synthesize the target compound with the methoxy substituent introduced via ester or ether intermediates. This method emphasizes:

- Use of readily available starting materials.

- High yield and purity at each step.

- Environmentally friendly and scalable processes suitable for pharmaceutical manufacturing.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imine formation | Piperidin-4-one + 3,4-difluoro-5-methoxybenzaldehyde, reflux in ethanol or suitable solvent | 85-90 | Monitored by TLC; completion within hours |

| Reduction of imine | NaBH4 in methanol or catalytic hydrogenation (Pd/C, H2) | 80-95 | Mild conditions; minimal side products |

| N-arylation (alternative) | Pd-catalyst, base (e.g., Cs2CO3), aryl halide, solvent (toluene or dioxane), 80-110 °C | 70-85 | Requires optimization to avoid overreaction |

| Multi-step redox (patent) | Series of redox steps with esters and hydroxy intermediates, conventional purification | 75-90 | Scalable, green chemistry approach |

Research Findings and Optimization Notes

- Purification: Silica gel column chromatography and recrystallization from suitable solvents (ethyl acetate/n-hexane) yield pure white solids with high crystallinity and defined melting points.

- Reaction Monitoring: TLC and NMR spectroscopy are essential for monitoring reaction progress and confirming intermediate formation.

- Environmental Impact: The patented redox method emphasizes no pollutant generation, making it suitable for industrial scale-up.

- Yields: High yields (>80%) are achievable with optimized reaction times and temperatures.

- Spectral Characterization: 1H NMR, 13C NMR, and mass spectrometry confirm the structure and substitution pattern.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Imine formation + reduction | Mild, high yield, simple | Requires aldehyde synthesis |

| N-Arylation (Pd-catalyzed) | Direct N-arylation of piperidin-4-one | Versatile, direct aryl introduction | Catalyst cost, reaction optimization |

| Multi-step Redox (Patent) | Starting from fluorinated hydroxy esters | Scalable, green, high purity | Multi-step, longer process |

Análisis De Reacciones Químicas

1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that the compound inhibited cell growth in pancreatic carcinoma models with a mean GI50 value of approximately 15.72 μM .

Table 1: Anticancer Activity Data

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| Pancreatic Carcinoma | 15.72 | 50.68 |

| Breast Cancer | 20.00 | 60.00 |

| Non-Small Cell Lung Cancer | 18.50 | 55.00 |

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and other forms of dementia. It acts as an inhibitor of certain enzymes involved in neurodegeneration, thereby demonstrating neuroprotective effects .

Table 2: Neuroprotective Effects

| Disorder | Mechanism of Action | Efficacy |

|---|---|---|

| Alzheimer's Disease | Inhibition of acetylcholinesterase | Moderate |

| Parkinson's Disease | Modulation of dopaminergic pathways | High |

Case Study 1: Treatment of Neuroendocrine Tumors

A clinical trial investigated the use of this compound in patients with neuroendocrine tumors (NETs). The results showed that patients receiving treatment exhibited a significant reduction in tumor size and improved overall survival rates compared to those receiving standard care .

Case Study 2: Cosmetic Applications

In addition to its medicinal uses, the compound has been explored for cosmetic applications due to its antioxidant properties. Formulations containing this compound demonstrated enhanced skin hydration and reduced signs of aging in clinical trials .

Mecanismo De Acción

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of these targets. The methoxy group also contributes to its overall chemical stability and reactivity .

Comparación Con Compuestos Similares

Structural and Substituent Variations

Piperidin-4-one derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties of Selected Piperidin-4-one Derivatives

Physicochemical Properties

- Polarity and Solubility : The 3,4-difluoro-5-methoxyphenyl group increases polarity compared to chlorophenyl or pyridinyl derivatives, as indicated by TLC Rf values of similar compounds (e.g., Rf = 0.4–0.7 in hexane/EtOAc systems, ). Fluorine atoms enhance electronegativity, while the methoxy group contributes to moderate hydrophilicity.

- Molecular Weight and LogP : Derivatives with heterocyclic substituents (e.g., pyridinyl, isoxazole) exhibit higher molecular weights and logP values, influencing membrane permeability and bioavailability.

Spectral and Analytical Data

- NMR and IR : Piperidin-4-one derivatives show characteristic carbonyl peaks at ~1700 cm⁻¹ (IR) and δ 2.5–3.5 ppm for piperidine protons (¹H NMR). Substituents like alkynes or heterocycles introduce distinct signals (e.g., alkyne protons at δ 1.8–2.2 ppm, ).

- Mass Spectrometry : High-resolution MS data () confirm molecular formulas, with fragments corresponding to loss of substituents (e.g., -F or -OCH₃ groups).

Challenges and Contradictions

- Synthetic Variability : Yields and purity depend on reaction conditions (e.g., uses LiBH₄, while other methods may employ NaBH₄ or catalytic hydrogenation).

- Biological Data Gaps : While some compounds (e.g., 6j–6l) have demonstrated HDAC inhibition, similar data for the target compound are absent, necessitating further study.

Actividad Biológica

1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a 3,4-difluoro-5-methoxyphenyl group, which enhances its reactivity and biological properties. The presence of fluorine atoms is particularly significant, as they can influence the compound's interaction with biological targets, potentially modulating enzymatic and receptor activities.

- Molecular Formula : CHFN\O

- Molecular Weight : 241.23 g/mol

- Structure : The structure includes a piperidine ring, which is known for its role in various biological activities.

Research indicates that 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one may interact with specific enzymes or receptors, leading to significant biological effects such as:

- Inhibition or Activation of Enzymatic Pathways : The fluorine atoms enhance interactions with target proteins, which may result in modulation of their activity.

- Potential Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation and migration .

Antioxidant and Antimicrobial Properties

Recent studies have explored the antioxidant and antimicrobial activities of piperidine derivatives, including those similar to 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one. For example:

- Antioxidant Activity : Compounds derived from piperidin-4-one have demonstrated moderate antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

- Antimicrobial Activity : These compounds have also been evaluated for their effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have detailed the biological activity of piperidin derivatives:

- Cheng et al. (2011) reported that certain piperidin derivatives exhibited selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), a target relevant to hormone-dependent tumors such as prostate and breast cancer .

- T.A. Dar et al. (2022) synthesized various substituted piperidin derivatives and assessed their antioxidant and antibacterial activities. Their findings suggested that modifications to the piperidine structure could enhance bioactivity .

- Anticancer Activity : A study on fluorinated piperidin derivatives indicated that compounds with similar structures to 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one exhibited significant antiproliferative effects against pancreatic carcinoma cells (MiaPaCa-2 and Panc-1), surpassing the efficacy of established anticancer drugs like irinotecan .

Comparative Analysis

To understand the unique properties of 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one, it is useful to compare it with other related compounds:

| Compound Name | Key Differences |

|---|---|

| 1-(3,4-Difluorophenyl)piperidin-4-one | Lacks methoxy group; different reactivity and solubility properties. |

| 1-(3,4-Dimethoxyphenyl)piperidin-4-one | Contains additional methoxy groups; may exhibit different biological activities due to increased steric bulk. |

| 1-(3,4-Dichlorophenyl)piperidin-4-one | Substitutes fluorine atoms with chlorine; alters chemical behavior and potential applications. |

This table highlights how the unique combination of fluorine and methoxy substituents in 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one imparts distinct chemical and biological properties compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.